molecular formula C11H20N4O2S B12117796 6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one

6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one

Cat. No.: B12117796
M. Wt: 272.37 g/mol
InChI Key: QEKSZKUNJJRPDV-UHFFFAOYSA-N
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Description

6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one is a complex organic compound that features a diazinanone ring system with an amino group, a piperidinyl moiety, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidin-1-ylethyl intermediate, which is then reacted with a diazinanone derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving the use of green chemistry principles to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one is unique due to its combination of a diazinanone ring with a piperidinyl moiety and a sulfanyl linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H20N4O2S

Molecular Weight

272.37 g/mol

IUPAC Name

6-amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3-diazinan-4-one

InChI

InChI=1S/C11H20N4O2S/c12-8-6-9(16)14-11(13-8)18-7-10(17)15-4-2-1-3-5-15/h8,11,13H,1-7,12H2,(H,14,16)

InChI Key

QEKSZKUNJJRPDV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CSC2NC(CC(=O)N2)N

Origin of Product

United States

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